molecular formula C20H15N3O2 B5509970 2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B5509970
M. Wt: 329.4 g/mol
InChI Key: YCPIPXDJRPLUJK-UHFFFAOYSA-N
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Description

The chemical frameworks related to "2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide" often exhibit significant biological activity, making them subjects of intense research for potential applications in medicinal chemistry and materials science. These compounds, including oxazolopyridines, benzamides, and their derivatives, are synthesized through various methods, aiming to explore their chemical and physical properties for further applications.

Synthesis Analysis

Synthetic approaches to related compounds, such as oxazolopyridines and benzamides, often involve metal-free oxidative N-N bond formation or coupling reactions under solvent-free conditions. For example, the synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation represents a novel strategy allowing the convenient construction of such skeletons with high yields (Zheng et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class is often analyzed using X-ray crystallography, FT-IR spectroscopy, and theoretical calculations, including HF and DFT methods. These analyses provide detailed insights into bond lengths, angles, torsion angles, and overall molecular geometry, essential for understanding the compound's reactivity and interactions (Gumus et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving such compounds typically explore their reactivity towards various reagents, aiming to synthesize novel derivatives with enhanced or specific properties. For instance, reactions with dimethylformamide-dimethylacetal, hydroximoyl chlorides, or active methylene compounds have been utilized to obtain a range of heterocyclic compounds, demonstrating moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in drug formulation and material science. These properties are typically determined experimentally, often correlated with the compound's molecular structure.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with biological targets, are fundamental aspects of research on these compounds. For example, the study of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as a histone deacetylase inhibitor highlights the importance of understanding these properties for developing potential therapeutics (Zhou et al., 2008).

Scientific Research Applications

Novel Synthesis Methods

Research has focused on innovative synthesis techniques for biologically important compounds, demonstrating the potential relevance of similar methodologies for synthesizing compounds like 2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. For instance, an efficient, metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, highlighting a novel strategy for constructing complex heterocyclic skeletons with potential relevance to the synthesis of oxazolopyridine derivatives (Zheng et al., 2014).

Molecular Docking and In Vitro Screening

Compounds with structural similarities to this compound have been subjected to molecular docking and in vitro screening to evaluate their biological activities. For example, newly synthesized triazolopyridine derivatives have been screened for their antimicrobial and antioxidant activities, demonstrating the process of evaluating novel compounds for potential therapeutic applications (Flefel et al., 2018).

Antimicrobial Evaluation

The synthesis and evaluation of new thienopyrimidine derivatives for their pronounced antimicrobial activity provide an example of the potential biological applications of similar compounds. This research underscores the importance of synthesizing and testing new chemical entities for their ability to inhibit microbial growth (Bhuiyan et al., 2006).

Antitumor and Antimicrobial Activities

Research into enaminones as building blocks for synthesizing substituted pyrazoles has revealed compounds with notable antitumor and antimicrobial activities, suggesting the potential for similar chemical frameworks to yield compounds of therapeutic interest (Riyadh, 2011).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Given the interest in related compounds for their luminescent properties and potential as biologically active substances , “2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide” may also hold promise in these areas.

properties

IUPAC Name

2-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c1-13-5-2-3-6-16(13)19(24)22-15-10-8-14(9-11-15)20-23-18-17(25-20)7-4-12-21-18/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPIPXDJRPLUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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